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Compound of Interest

Compound Name: FMP-API-1

Cat. No.: B1266828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies of FMP-API-1, a

small molecule inhibitor of the A-kinase anchoring protein (AKAP)-protein kinase A (PKA)

interaction. The data and protocols summarized herein are derived from foundational research

and are intended to provide a comprehensive resource for professionals in the field of drug

discovery and signal transduction.

Core Mechanism of Action
FMP-API-1 is a novel small molecule identified through high-throughput screening as a

disruptor of the interaction between A-kinase anchoring proteins (AKAPs) and the regulatory

(RII) subunits of protein kinase A (PKA).[1] Its primary mechanism involves binding to an

allosteric site on the PKA regulatory subunits, which prevents their association with AKAPs.[1]

[2] This disruption leads to the delocalization of PKA from specific subcellular compartments,

thereby interfering with the spatial and temporal specificity of cAMP signaling.[1][2] A notable

secondary effect of FMP-API-1 is the direct activation of PKA.[1][2]

Quantitative Data Summary
The following tables summarize the key quantitative data from the initial in vitro characterization

of FMP-API-1 and its derivatives.
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Assay Molecule
Target

Interaction
Result (IC₅₀) Reference

Surface Plasmon

Resonance

(SPR)

FMP-API-1/27 RIIβ - AKAP18δ 10.7 ± 1.8 µM [3]

Enzyme-Linked

Immunosorbent

Assay (ELISA)

FMP-API-1 RIIα - AKAP18δ ~10 µM [3]

Assay Cell Line Effect
Concentration

Range
Reference

Dose-Response

Study (Western

Blot)

mpkCCD cells
Increased PKA

activity
100–1500 µM [4]

Cardiac Myocyte

Contractility
Rat

Increased

contractility
Not specified [1][2]

Signaling Pathway Diagrams
The following diagrams illustrate the canonical AKAP-PKA signaling pathway and the

mechanism of action of FMP-API-1.
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Caption: Canonical AKAP-PKA Signaling Pathway.
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Caption: FMP-API-1 Mechanism of Action.

Experimental Protocols
ELISA-based Screening for AKAP-PKA Interaction
Inhibitors
This assay was developed to identify small molecule inhibitors of the AKAP18δ-RIIα interaction.

Plate Coating: 384-well microtiter plates are coated with RIIα subunits of PKA.

Blocking: Plates are blocked to prevent non-specific binding.

Incubation with Inhibitor: FMP-API-1 or other test compounds are added to the wells.

Addition of AKAP18δ: Full-length AKAP18δ is added to the wells and incubated to allow for

binding to the coated RIIα.
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Detection:

A primary antibody specific for AKAP18δ is added.

A secondary peroxidase-conjugated antibody is then added.

A chemiluminescent peroxidase substrate is used for detection, and the signal is read on a

plate reader. A decrease in signal indicates inhibition of the interaction.[3]

Validation: The assay is validated using a known PKA anchoring disruptor peptide, such as

AKAP18δ-L314E.[3]

In Vitro PKA Activity Assay (PepTag® Assay)
This assay measures the kinase activity of PKA.

Reaction Mixture: Recombinant RIIα and catalytic subunits of PKA are incubated in a

reaction buffer.

Addition of FMP-API-1: FMP-API-1 is added to the reaction mixture to assess its effect on

PKA activity. cAMP is used as a positive control.

Substrate: A fluorescently labeled peptide substrate for PKA (e.g., PepTag® A1 Peptide) is

added.

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C.

Separation: The phosphorylated and non-phosphorylated peptides are separated by agarose

gel electrophoresis. The phosphorylated peptide migrates towards the positive electrode,

while the non-phosphorylated peptide migrates towards the negative electrode.

Quantification: The phosphorylated peptide bands are excised from the gel and the

fluorescence is quantified.

Cardiac Myocyte Contractility Assay
This cell-based assay evaluates the effect of FMP-API-1 on the contractility of cultured cardiac

myocytes.
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Cell Culture: Primary rat cardiac myocytes are isolated and cultured.

Treatment: The cultured myocytes are treated with FMP-API-1 at various concentrations.

Data Acquisition: Changes in myocyte contractility are measured. This can be done using

various techniques, such as video-based motion detection or specialized equipment that

measures sarcomere shortening.[5][6][7]

Analysis: Parameters such as contraction amplitude, velocity, and duration are analyzed to

determine the effect of the compound. An increase in these parameters indicates a positive

inotropic effect.[1][2]
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Caption: Experimental Workflow for FMP-API-1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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